rac Normetanephrine-d3 Hydrochloride

Gas Chromatography-Mass Spectrometry Drug Interference Method Validation

rac Normetanephrine-d3 Hydrochloride is the definitive deuterated internal standard for LC-MS/MS and GC-MS normetanephrine quantification. Unlike non-deuterated analogs that co-elute and compromise data, its three deuterium substitutions on the ethylamine side chain correct for ion suppression and sample loss, delivering method precision ≤2.7% CV and reducing drug interference to <1%. For clinical diagnostics of catecholamine-secreting tumors or pharmacokinetic studies, substituting with generic or mismatched internal standards introduces unacceptable quantification errors. Ensure analytical confidence with this ≥98% isotopically pure hydrochloride salt.

Molecular Formula C9H10NO3D3·HCl
Molecular Weight 222.69
CAS No. 1085333-97-6
Cat. No. B602623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac Normetanephrine-d3 Hydrochloride
CAS1085333-97-6
Synonymsrac Normetanephrine-d3 Hydrochloride;  α-(Aminomethyl)-4-hydroxy-3-methoxy-benzenemethanol-d3 Hydrochloride;  (+/-)-Normetanephrine-d3 Hydrochloride
Molecular FormulaC9H10NO3D3·HCl
Molecular Weight222.69
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(CN)O)O.Cl
InChIInChI=1S/C9H13NO3.ClH/c1-13-9-4-6(8(12)5-10)2-3-7(9)11;/h2-4,8,11-12H,5,10H2,1H3;1H/i5D2,8D;
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Pale Beige Solid

Structure & Identifiers


Interactive Chemical Structure Model





rac Normetanephrine-d3 Hydrochloride (CAS 1085333-97-6): A Critical Deuterated Internal Standard for Normetanephrine Quantification


rac Normetanephrine-d3 Hydrochloride is a stable isotopically labeled derivative of the endogenous catecholamine metabolite normetanephrine, featuring three deuterium substitutions on the ethylamine side chain . It functions as an internal standard in quantitative LC-MS/MS and GC-MS assays to correct for matrix effects, ionization variability, and sample loss during extraction . The compound is supplied as a hydrochloride salt (molecular weight 222.68 g/mol) and is commonly used in clinical diagnostics and research for the measurement of normetanephrine in plasma and urine .

Critical Performance Risks of Substituting rac Normetanephrine-d3 Hydrochloride in Validated Methods


Generic substitution with non-deuterated normetanephrine or alternative internal standards is not analytically viable. Non-labeled normetanephrine co-elutes with the endogenous analyte and cannot be distinguished by mass spectrometry, leading to severe quantification errors [1]. Even alternative stable isotope-labeled standards (e.g., 13C or structurally similar analogs) may exhibit differential matrix effects or recovery biases that undermine method accuracy. Specifically, deuterated internal standards for normetanephrine have been shown to compensate for ion suppression in LC-MS/MS, whereas non-deuterated or mismatched standards fail to correct these matrix effects [2]. Method validation data confirm that accurate quantification of normetanephrine in complex biological matrices depends critically on the use of a closely matched deuterated internal standard such as normetanephrine-d3 [3].

Quantitative Performance Benchmarks: rac Normetanephrine-d3 Hydrochloride vs. Alternative Standards


Reduction of Drug Interferences in GC-MS Assays Using Deuterated Normetanephrine-d3 Internal Standard

In a head-to-head comparison study of urinary normetanephrine measurement, the use of a deuterated normetanephrine-d3 internal standard in a GC-MS method reduced interference from co-administered drugs and metabolites from 11% to less than 1% of samples compared to a conventional HPLC method without deuterated internal standard [1].

Gas Chromatography-Mass Spectrometry Drug Interference Method Validation

Matrix Effect Compensation in Plasma LC-MS/MS: Deuterated Internal Standard Superiority

A dedicated study evaluating whether deuterated internal standards correct for matrix effects in plasma free metanephrine and normetanephrine assays concluded that deuterium-labeled internal standards are essential for compensating ion suppression/enhancement. The study highlighted that non-deuterated or structurally dissimilar internal standards often fail to correct matrix effects adequately, whereas normetanephrine-d3 provided reliable compensation in 100% of evaluated matrices [1]. Specific quantitative recovery improvements were observed, with matrix effect correction factors <5% deviation using the deuterated standard versus >15% deviation with non-isotopically labeled alternatives.

LC-MS/MS Matrix Effects Plasma Free Metanephrines

Precision and Accuracy in Urinary Normetanephrine Quantification by LC-MS/MS

In a validated LC-MS/MS method for urinary metanephrines, the use of normetanephrine-d3 as an internal standard yielded total imprecision values ≤2.7% across the analytical range (up to 15,000 nmol/L). Comparative data from the same laboratory's previous GC-MS method without deuterated internal standard showed imprecision values >5% [1]. This demonstrates a >45% improvement in reproducibility.

LC-MS/MS Method Precision Accuracy Urine

Isotopic Purity and Chemical Integrity: Critical Quality Attributes

Vendor specifications for rac Normetanephrine-d3 Hydrochloride require ≥98% atom D enrichment and chemical purity ≥96% (HPLC) . In contrast, non-deuterated normetanephrine or lower-purity deuterated standards may exhibit significant isotopic impurity, leading to cross-talk and inaccurate quantification. For instance, standards with <95% atom D have been shown to produce up to 5% bias in isotope dilution mass spectrometry .

Isotopic Purity Quality Control Deuterium Incorporation

Routine Clinical Application: Passing-Bablok Regression Confirms Method Equivalency

A head-to-head comparison of an LC-MS/MS method using normetanephrine-d3 internal standard against a commercial HPLC method for urinary normetanephrine showed excellent agreement by Passing-Bablok regression: slope = 1.014, intercept = -0.067, correlation coefficient r = 0.9022, and mean difference of only -0.43% [1]. This validates that the deuterated internal standard method is analytically equivalent to established reference methods while offering superior specificity and throughput.

Clinical Chemistry Method Comparison Pheochromocytoma

Enhanced Sensitivity and Linearity in Plasma Normetanephrine Assays

In a plasma free metanephrines LC-MS/MS method employing normetanephrine-d3 as internal standard, the assay achieved linearity from 22.0 to 4386.7 pg/mL with precision <6% over the entire range [1]. Comparable methods using non-deuterated internal standards or external calibration typically exhibit reduced linear dynamic range and precision >10% due to matrix effects [2].

Plasma LC-MS/MS Sensitivity Linearity

Strategic Deployment of rac Normetanephrine-d3 Hydrochloride in Analytical and Clinical Workflows


Clinical Diagnostic Assays for Pheochromocytoma and Paraganglioma

Used as an internal standard in LC-MS/MS and GC-MS assays for plasma and urinary normetanephrine, providing high sensitivity and specificity essential for accurate diagnosis and monitoring of catecholamine-secreting tumors. The reduction in drug interference (<1% vs. 11%) and improved precision (≤2.7% CV) directly enhance diagnostic confidence [1][2].

Pharmacokinetic and Metabolism Studies of Catecholamines

Enables precise quantification of normetanephrine in biological matrices during pharmacokinetic evaluations. The deuterated internal standard compensates for matrix effects in plasma, ensuring accurate measurement of low pg/mL concentrations over a wide linear range (22.0–4386.7 pg/mL) [3].

Method Development and Validation for Bioanalytical Assays

Serves as a critical reagent in developing and validating new LC-MS/MS methods for catecholamine metabolites. Its high isotopic purity (≥98% atom D) minimizes bias and ensures robust calibration curves, meeting FDA and EMA bioanalytical guidelines .

Reference Standard for Quality Control and Proficiency Testing

Supplied as a certified reference material (e.g., Cerilliant®) for use in external quality assessment schemes and routine quality control. The compound's certified concentration and stability support long-term assay standardization across clinical laboratories .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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